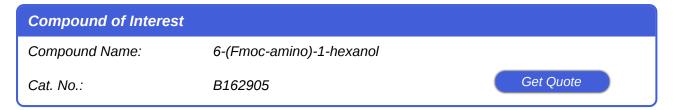


A Technical Guide to 6-(Fmoc-amino)-1-hexanol: Structure, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **6-(Fmoc-amino)-1-hexanol** is a bifunctional organic compound widely utilized in solid-phase peptide synthesis (SPPS), drug development, and the creation of biomaterials.[1] Its structure incorporates a terminal hydroxyl group and an amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) moiety. This configuration makes it an invaluable linker or spacer arm, allowing for the strategic introduction of a six-carbon chain into molecules.[2] The Fmoc group provides stable protection for the amine under various reaction conditions but can be readily removed under mild basic conditions, a critical feature for multi-step syntheses.[1] This guide details the structure, physicochemical properties, a standard synthesis protocol, and key applications of **6-(Fmoc-amino)-1-hexanol**.

Chemical Structure and Properties

6-(Fmoc-amino)-1-hexanol consists of a hexanol backbone where the amino group at the 6-position is protected as an Fmoc-carbamate. The other end of the chain terminates with a primary hydroxyl group, which can be used for further chemical modifications.[1] The official IUPAC name for the compound is (9H-fluoren-9-yl)methyl N-(6-hydroxyhexyl)carbamate.[3]

The presence of the bulky, aromatic Fmoc group and the aliphatic hexyl chain gives the molecule a hydrophobic character, while the terminal hydroxyl and the carbamate linkage provide sites for hydrogen bonding.[1]

Physicochemical Data



The key quantitative properties of **6-(Fmoc-amino)-1-hexanol** are summarized in the table below. Data is compiled from various chemical suppliers and databases, with purity levels typically greater than or equal to 98%.[2][4]

Property	Value	Source(s)
CAS Number	127903-20-2	[2][3][4]
Molecular Formula	C21H25NO3	[3][4][5]
Molecular Weight	339.43 g/mol	[2][4][5]
Appearance	White solid / Powder	[5][6]
Melting Point	119 °C	[6]
Purity	≥95% - ≥98%	[2][4][5]
SMILES	C1=CC=C2C(=C1)C(C3=CC= CC=C32)COC(=O)NCCCCCC O	[3][4]
InChI Key	VGXOJZUTHIGHPT- UHFFFAOYSA-N	[3][4]
Storage Temperature	2-8°C	[4]

Synthesis of 6-(Fmoc-amino)-1-hexanol

The synthesis of **6-(Fmoc-amino)-1-hexanol** is typically achieved through the selective N-protection of its precursor, 6-amino-1-hexanol. The reaction involves the formation of a carbamate linkage between the primary amine of 6-amino-1-hexanol and an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The use of Fmoc-OSu is common due to its stability and ease of handling.

The reaction is performed in the presence of a mild base to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent.



Synthesis Workflow Diagram

The logical workflow for the synthesis is illustrated below, starting from the raw materials to the final purified product.



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Caption: Synthesis workflow for 6-(Fmoc-amino)-1-hexanol.

Experimental Protocol

This section provides a representative experimental procedure for the synthesis of **6-(Fmocamino)-1-hexanol** from 6-amino-1-hexanol and Fmoc-OSu.

Materials:

- 6-amino-1-hexanol (1.0 eq)
- N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)
- Sodium Bicarbonate (NaHCO₃) (2.5 eq)
- 1,4-Dioxane
- · Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography



• Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

- Dissolution of Amine: In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water. Stir the mixture at room temperature until all solids are dissolved.
- Addition of Fmoc Reagent: In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amine solution over 30 minutes.
- Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.
- Washing: Combine the organic extracts and wash sequentially with 1 M HCl, deionized water, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane) to afford pure **6-(Fmoc-amino)-1-hexanol**.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Research and Development

6-(Fmoc-amino)-1-hexanol is a versatile reagent primarily used in:

 Peptide Synthesis: It serves as a linker or spacer to attach molecules to a solid support or to introduce a flexible, hydrophilic spacer within a peptide sequence.[1]



- Drug Development: The molecule is used to create derivatives of drug candidates to improve properties such as solubility, stability, and bioavailability.[1] The hexanol chain can enhance hydrophobic interactions, while the Fmoc group allows for further conjugation after deprotection.[1]
- Biomaterials and Drug Delivery: Its structure is suitable for developing drug delivery systems where the hydroxyl group can be functionalized to attach to surfaces or other molecules.[1]

Conclusion

6-(Fmoc-amino)-1-hexanol is a fundamental building block for chemical and biological research. Its well-defined structure, featuring orthogonal protecting groups, allows for precise and controlled chemical modifications. The reliable synthesis protocol and stable nature of the compound make it a preferred choice for professionals in peptide chemistry, medicinal chemistry, and materials science.[1][6]

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